Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate
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Overview
Description
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate is a chemical compound with the molecular formula C10H11N3O2. It is characterized by a benzotriazole moiety attached to a propanoate ester group. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety bind to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Result of Action
Its interaction with enzymes suggests that it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines , suggesting that Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate may have similar effects.
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate typically involves the reaction of benzotriazole with methyl acrylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of benzotriazole to the acrylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzotriazole moiety can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features.
Methyl 3-(2H-benzotriazol-2-yl)propanoate: A closely related ester derivative.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another benzotriazole derivative with different functional groups.
Uniqueness
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
methyl 3-(benzotriazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMDZBXJYZNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1N=C2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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